![molecular formula C22H25NO5 B1680482 沙库必利 CAS No. 149709-44-4](/img/structure/B1680482.png)
沙库必利
描述
沙库必利,也称为 LBQ657,是沙库必利拉的活性代谢产物,沙库必利拉是一种神经肽酶抑制剂。沙库必利拉与缬沙坦联用,通过降低心血管死亡和住院风险来治疗心力衰竭。 沙库必利拉通过抑制神经肽酶发挥作用,神经肽酶是一种负责降解利钠肽的酶,利钠肽在血压调节和体液平衡中起着至关重要的作用 .
科学研究应用
Cardiovascular Applications
1.1 Heart Failure Treatment
Sacubitrilat is primarily recognized for its role in the treatment of heart failure, particularly when combined with valsartan as sacubitril/valsartan. The PARADIGM-HF trial demonstrated that this combination significantly reduced the risk of cardiovascular death and hospitalizations due to heart failure compared to traditional angiotensin-converting enzyme inhibitors like enalapril. Specifically, it resulted in a 20% reduction in cardiovascular death and a 21% reduction in heart failure hospitalizations .
Table 1: Efficacy of Sacubitril/Valsartan in Heart Failure
Outcome Measure | Sacubitril/Valsartan | Enalapril | Relative Risk Reduction |
---|---|---|---|
Cardiovascular Death | 20% reduction | Baseline | 20% |
Heart Failure Hospitalizations | 21% reduction | Baseline | 21% |
All-Cause Mortality | 16% reduction | Baseline | 16% |
1.2 Antiarrhythmic Effects
Recent studies have indicated that sacubitrilat may also exert antiarrhythmic effects. It has been shown to reduce arrhythmogenic calcium leak from the sarcoplasmic reticulum in cardiac myocytes without affecting systolic calcium release, which could be beneficial for patients with heart failure and arrhythmias . This effect may contribute to improved cardiac function and reduced mortality associated with heart failure treatments.
Oncological Applications
2.1 Anticancer Potential
Emerging research has suggested that sacubitrilat may have applications in oncology, particularly as an anticancer agent. A study highlighted its efficacy against colorectal cancer and triple-negative breast cancer cells, demonstrating significant cytotoxic effects with IC50 values of 14.07 μg/mL and 23.02 μg/mL, respectively . The compound induces cell cycle arrest at the G0/G1 phase and promotes apoptotic cell death through modulation of histone deacetylase (HDAC) isoforms.
Table 2: Anticancer Activity of Sacubitrilat
Cancer Type | Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|---|
Colorectal Cancer | SW-480 | 14.07 | HDAC inhibition, apoptosis |
Triple-Negative Breast Cancer | MDA-MB-231 | 23.02 | HDAC inhibition, apoptosis |
Mechanistic Insights
The mechanisms by which sacubitrilat exerts its effects are multifaceted:
- Neprilysin Inhibition : By inhibiting neprilysin, sacubitrilat increases levels of natriuretic peptides, which are beneficial for cardiovascular health.
- Histone Deacetylase Inhibition : In cancer therapy, sacubitrilat's ability to inhibit HDACs suggests potential for modifying gene expression related to tumor progression and apoptosis .
作用机制
沙库必利拉通过抑制神经肽酶发挥作用,神经肽酶是一种中性内肽酶,降解利钠肽,例如心房利钠肽、脑利钠肽和 C 型利钠肽。这些肽参与血管扩张、利钠和利尿。 通过抑制神经肽酶,沙库必利拉提高了这些肽的水平,从而导致血容量和血压降低 .
类似化合物:
沙库必利拉: 沙库必利拉的前药,与缬沙坦联用。
缬沙坦: 一种血管紧张素受体阻滞剂,与沙库必利拉联用。
其他神经肽酶抑制剂: 硫氧磷和坎多沙坦等化合物也抑制神经肽酶,但具有不同的药代动力学特征。
独特性: 沙库必利拉的独特之处在于,它与缬沙坦联用时具有双重作用,既能抑制神经肽酶,又能阻断血管紧张素受体。 这种组合在降低心血管事件方面比单独使用其他神经肽酶抑制剂或血管紧张素受体阻滞剂更有效 .
生化分析
Biochemical Properties
Sacubitrilat interacts with the enzyme neprilysin . Neprilysin is responsible for the degradation of certain peptides in the body, including atrial and brain natriuretic peptides . These peptides are involved in lowering blood pressure primarily by reducing blood volume . By inhibiting neprilysin, Sacubitrilat prevents the breakdown of these peptides, leading to their increased levels in the body .
Cellular Effects
Sacubitrilat has demonstrated promising anticancer activity against colorectal cancer (SW‑480) and triple‑negative breast cancer (MDA‑MB‑231) cells . It has been observed to arrest the cell cycle at the G0/G1 phase and induce apoptotic‑mediated cell death in SW‑480 cells .
Molecular Mechanism
Sacubitrilat’s mechanism of action involves the inhibition of the enzyme neprilysin . This inhibition leads to an increase in the levels of natriuretic peptides, which are known to lower blood pressure primarily by reducing blood volume .
Temporal Effects in Laboratory Settings
Following the administration of Sacubitril/Valsartan, the conversion of Sacubitril to Sacubitrilat is rapid, with maximum plasma concentrations of Sacubitrilat reached within 1.5–2.0 hours . There is no significant accumulation of Sacubitrilat with multiple twice-daily administration .
Dosage Effects in Animal Models
The effects of Sacubitril/Valsartan on collagen synthesis and expressions of TGF-β1 were consistent in various animal models on cardiac failure .
Metabolic Pathways
Sacubitril is metabolized to Sacubitrilat via carboxylesterase 1-mediated metabolism . Sacubitrilat then inhibits neprilysin, leading to increased levels of natriuretic peptides .
Transport and Distribution
Sacubitril is predominantly eliminated as Sacubitrilat through the kidney, while Valsartan is eliminated mainly by the biliary route .
准备方法
合成路线和反应条件: 沙库必利拉的合成涉及多个步骤,从 4-溴联苯开始。该化合物被转化为相应的格氏试剂,然后与(S)-环氧氯丙烷反应。然后进行 Mitsunobu 反应,与琥珀酰亚胺反应,进行酸性水解,并将游离胺用叔丁氧羰基保护。使用 TEMPO 作为催化剂,用漂白剂氧化伯醇,然后进行 Wittig 反应形成 α,β-不饱和酯。然后将酯转化为锂羧酸盐,然后在钌催化剂和手性双膦配体的作用下进行不对称氢化。 最后一步包括酯化反应和与琥珀酸酐反应 .
工业生产方法: 沙库必利拉的工业生产通常遵循上述相同的合成路线,并针对大规模合成进行了优化。 这包括使用高效催化剂和反应条件来最大限度地提高产量和纯度 .
反应类型:
氧化: 沙库必利拉可以进行氧化反应,尤其是在胺和羧酸官能团处。
还原: 该化合物可以在特定条件下被还原,但这种情况不太常见。
取代: 沙库必利拉可以参与取代反应,特别是涉及联苯部分的反应。
常见试剂和条件:
氧化: 常见的氧化剂包括漂白剂(次氯酸钠)和 TEMPO。
还原: 可以使用锂铝氢化物等还原剂。
取代: 格氏试剂和有机锂化合物等试剂通常被使用。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致羧酸的形成,而取代反应可以在联苯环上引入各种官能团 .
相似化合物的比较
Sacubitril: The prodrug of sacubitrilat, used in combination with valsartan.
Valsartan: An angiotensin receptor blocker used in combination with sacubitril.
Other Neprilysin Inhibitors: Compounds like thiorphan and candoxatril also inhibit neprilysin but have different pharmacokinetic profiles.
Uniqueness: Sacubitrilat is unique due to its dual action when combined with valsartan, providing both neprilysin inhibition and angiotensin receptor blockade. This combination offers superior efficacy in reducing cardiovascular events compared to other neprilysin inhibitors or angiotensin receptor blockers alone .
生物活性
Sacubitrilat, the active metabolite of sacubitril, is primarily recognized for its role as a neprilysin inhibitor, which enhances the levels of various endogenous peptides, leading to beneficial cardiovascular effects. Recent research has expanded its potential applications, notably in oncology and heart failure management. This article delves into the biological activity of sacubitrilat, highlighting its mechanisms, effects on cancer cells, and implications for heart failure treatment.
Sacubitrilat functions by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and angiotensin II. The inhibition leads to increased levels of these peptides, promoting:
- Vasodilation : Enhances blood flow and reduces blood pressure.
- Natriuresis : Promotes sodium excretion, aiding in fluid balance.
- Cardiac Remodeling : Reduces maladaptive changes in heart structure and function.
Anticancer Activity
Recent studies have explored sacubitrilat's potential as an anticancer agent. A notable study demonstrated its efficacy against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells. The findings are summarized in the following table:
Cancer Type | IC50 Value (μg/mL) | Mechanism of Action |
---|---|---|
Colorectal Cancer (SW-480) | 14.07 | Induces apoptosis via HDAC inhibition |
Triple-Negative Breast Cancer | 23.02 | Cell cycle arrest at G0/G1 phase |
Detailed Findings
- Cell Cycle Arrest : Sacubitrilat was shown to arrest the cell cycle at the G0/G1 phase in SW-480 cells, indicating a halt in proliferation.
- Apoptosis Induction : FACS analysis revealed that sacubitrilat induces apoptotic cell death characterized by increased expression of pro-apoptotic markers (p53, Bax, Bid) and decreased expression of anti-apoptotic proteins (Bcl2) .
- Reactive Oxygen Species (ROS) : The compound also enhances ROS production in cancer cells, contributing to its cytotoxic effects .
Cardiovascular Effects
In cardiovascular research, sacubitrilat has been evaluated for its impact on heart failure patients. A pivotal study compared sacubitril/valsartan (which includes sacubitrilat) to enalapril in patients with heart failure with reduced ejection fraction (HFrEF). Key findings included:
- Mortality Reduction : Sacubitril/valsartan significantly reduced cardiovascular mortality and hospitalization rates compared to enalapril .
- Improvement in Cardiac Function : Patients switching to sacubitril/valsartan showed significant improvements in left ventricular ejection fraction and reduced left ventricular end-systolic diameter .
Case Studies and Clinical Implications
- PARADIGM-HF Trial : This landmark trial established the superiority of sacubitril/valsartan over traditional therapies for heart failure management. The trial reported a hazard ratio of 0.80 for cardiovascular death or first hospitalization for heart failure .
- Real-World Evidence : A study involving 80 patients transitioning from standard therapy to sacubitril/valsartan demonstrated significant improvements in clinical outcomes over three months .
属性
IUPAC Name |
(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNVUFHFMVMDB-BEFAXECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164369 | |
Record name | LBQ-657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-44-4 | |
Record name | LBQ-657 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sacubitrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LBQ-657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SACUBITRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。